Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate
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Overview
Description
Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, an ethoxynaphthylsulfonyl group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Sulfonylation: The intermediate is then reacted with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Final Esterification: The final step involves esterification of the resulting compound with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound may be used in the development of new materials, pharmaceuticals, and agrochemicals. Its structural features make it a versatile intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and ethoxynaphthyl groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxynaphthyl)sulfonyl]amino}propanoate
- Ethyl 3-(2-bromophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate
- Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)amino]propanoate
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate is unique due to the presence of both the ethoxynaphthylsulfonyl and chlorophenyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds. The ethoxynaphthylsulfonyl group, in particular, enhances its potential interactions with biological targets, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C23H24ClNO5S |
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Molecular Weight |
462.0 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]propanoate |
InChI |
InChI=1S/C23H24ClNO5S/c1-3-29-21-13-14-22(17-10-6-5-9-16(17)21)31(27,28)25-20(15-23(26)30-4-2)18-11-7-8-12-19(18)24/h5-14,20,25H,3-4,15H2,1-2H3 |
InChI Key |
TXSPQVSOHHWIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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